![molecular formula C17H14BrNO2 B11650366 2-(4-bromophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11650366.png)
2-(4-bromophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
4-(4-BROMOPHENYL)-4-AZATETRACYCLO[5320~2,6~0~8,10~]DODEC-11-ENE-3,5-DIONE is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its bromophenyl group, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization reactions to form the tetracyclic core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can target the azatetracyclic core, leading to the formation of partially or fully reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(4-BROMOPHENYL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azatetracyclic core can modulate enzyme activity or receptor binding. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOPHENYL)-PYRIDINE: Shares the bromophenyl group but has a simpler pyridine structure.
5-BROMO-2-INDOLINONE: Contains a bromophenyl group and an indole core, offering different reactivity and biological activity.
4-BROMOPHENYL PHENYL ETHER: Features a bromophenyl group linked to a phenyl ether, used in different chemical contexts.
Uniqueness
4-(4-BROMOPHENYL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE is unique due to its tetracyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14BrNO2 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C17H14BrNO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2 |
InChI Key |
DTIOBFWYEYETQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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